5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles It is characterized by the presence of a triazole ring, a thiol group, and a chlorinated phenoxypropyl side chain
Properties
IUPAC Name |
3-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c1-9-8-10(14)5-6-11(9)18-7-3-4-12-15-16-13(19)17(12)2/h5-6,8H,3-4,7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPQQUNHODTMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC2=NNC(=S)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Phenoxypropyl Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the phenoxypropyl intermediate.
Cyclization to Form the Triazole Ring: The phenoxypropyl intermediate is then reacted with a suitable hydrazine derivative to form the triazole ring.
Introduction of the Thiol Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or the phenoxypropyl side chain.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups into the phenoxypropyl side chain.
Scientific Research Applications
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring and thiol group are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloro-3-methylphenoxy)phenol
- 3-((2-chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde
Uniqueness
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its triazole ring, thiol group, and chlorinated phenoxypropyl side chain. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, synthesis, and related research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ClN₃OS |
| Molecular Weight | 297.80 g/mol |
| CAS Number | 847503-28-0 |
| IUPAC Name | 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-1,2,4-triazole-3-thiol |
Synthesis and Structural Analysis
The synthesis of this compound typically involves the reaction of 4-methyl-1,2,4-triazole-3-thiol with a suitable alkyl halide or ether. The presence of the triazole ring is significant as it is known for conferring various biological activities to the derivatives formed from it.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. In particular, compounds containing the triazole moiety have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that derivatives similar to this compound showed selective cytotoxicity against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines when tested using the MTT assay .
Key Findings:
- Cytotoxicity: The compound exhibited higher cytotoxicity against melanoma cells compared to normal cells.
- Mechanism: The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been widely studied. Compounds with similar structures have demonstrated effectiveness against a range of pathogens. For instance, studies have shown that triazole-thiol compounds can inhibit bacterial growth and exhibit antifungal properties .
Table: Antimicrobial Efficacy of Related Triazoles
| Compound | Target Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Tebuconazole | Fusarium spp. | 15 |
| Fluconazole | Candida albicans | 18 |
| 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-triazole-3-thiol | Staphylococcus aureus | 14 |
Case Studies
-
Case Study on Anticancer Properties:
- In a controlled study involving various triazole derivatives, it was found that those with a sulfur-containing group showed enhanced anticancer activity compared to their non-sulfur analogs. The compound in focus was noted for its ability to induce apoptosis in cancer cells through mitochondrial pathways.
-
Case Study on Antimicrobial Effects:
- A comparative analysis of triazole compounds revealed that those similar to this compound had significant effects on inhibiting biofilm formation in bacterial cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
